![molecular formula C15H16ClN3O B2953629 2-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide CAS No. 2034340-84-4](/img/structure/B2953629.png)

2-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

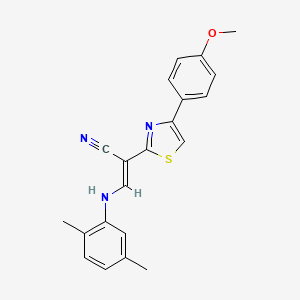

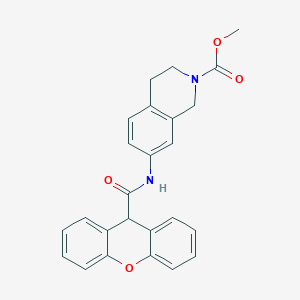

“2-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide” is a chemical compound that has been studied for its potential therapeutic applications . It is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) compounds .

Synthesis Analysis

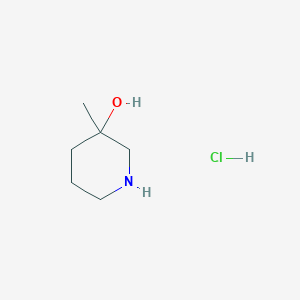

The synthesis of such compounds involves a series of steps, including the production of tetrahydropyrazolo[1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals . The synthetic scheme allows for the introduction of different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings .

Molecular Structure Analysis

The molecular structure of “2-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide” is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . This scaffold allows for the introduction of different substituents in various positions of the pyrazole and/or piperazine rings .

Scientific Research Applications

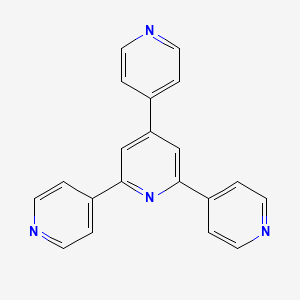

Synthesis and Molecular Docking

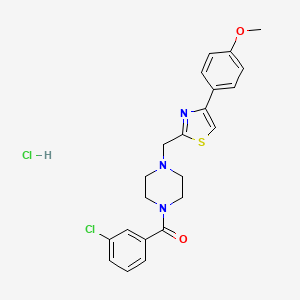

- The compound has been involved in studies focusing on the synthesis of novel pyridine and fused pyridine derivatives. These studies include the synthesis of triazolopyridine, pyridotriazine, and pyrazole hybrid derivatives, which are then subjected to molecular docking screenings towards specific target proteins. This research suggests potential antimicrobial and antioxidant activities of these compounds (Flefel et al., 2018).

Heterocyclic Synthesis

- The compound plays a role in the synthesis of heterocyclic compounds. Research in this area explores the reactivity of related compounds with various nitrogen nucleophiles, yielding a range of derivatives including pyrazole, isoxazole, pyrimidine, triazine, and pyrazolopyridine. These studies contribute to the broader field of heterocyclic chemistry (Mohareb et al., 2004).

Functionalization Reactions

- Investigations into the functionalization reactions of similar compounds have been conducted, providing insights into the synthesis of various heterocyclic structures. This research is significant for understanding the mechanisms underlying these reactions (Yıldırım et al., 2005).

Antimicrobial Activities

- Some studies have focused on the synthesis of new thiazole and pyrazole derivatives based on related molecular structures, evaluating their antimicrobial activities. This research is essential for the development of new antimicrobial agents (Gouda et al., 2010).

Anti-Influenza Virus Activity

- Research has been conducted on the synthesis of benzamide-based aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives. These compounds were tested for their anti-influenza A virus activities, demonstrating significant antiviral activities (Hebishy et al., 2020).

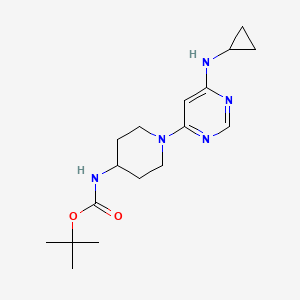

Anticancer and Anti-5-Lipoxygenase Agents

- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents. This area of research contributes to the development of new therapeutic agents for cancer and inflammation-related diseases (Rahmouni et al., 2016).

Mechanism of Action

Target of Action

This compound is a derivative of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold , which is known to be a versatile building block in medicinal chemistry . The specific targets of this compound may depend on the functional groups attached to the scaffold .

Mode of Action

It is known that the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold can be functionalized at different positions to interact with various biological targets . The specific interactions would depend on the nature and position of these functional groups .

Biochemical Pathways

Compounds based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold have been used in drug research and agrochemicals , suggesting that they may interact with a variety of biochemical pathways.

Pharmacokinetics

The physicochemical properties of screening compounds, as well as the building blocks for their synthesis, are strictly controlled , which would influence the ADME properties of this compound.

Result of Action

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a fragment of numerous biologically active compounds , suggesting that this compound may have significant molecular and cellular effects.

Future Directions

The future directions for the study of “2-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide” and similar compounds could include further exploration of their potential therapeutic applications . For instance, their effectiveness as HBV CpAMs suggests potential for the treatment of HBV . Additionally, the synthetic scheme allows for the introduction of different substituents, providing opportunities for the development of new compounds with potentially different or improved properties .

properties

IUPAC Name |

2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O/c16-13-6-2-1-5-12(13)15(20)17-9-11-10-18-19-8-4-3-7-14(11)19/h1-2,5-6,10H,3-4,7-9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSMQAHYOIXDTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)CNC(=O)C3=CC=CC=C3Cl)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2953548.png)

![3-Cyclobutyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2953553.png)

![N-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2953559.png)

![2-(naphthalen-1-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2953560.png)

![Methyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/no-structure.png)

![phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate](/img/structure/B2953565.png)

![hexahydro-1H-4lambda6-[1,2,4]thiadiazino[3,2-c]morpholine-4,4-dione](/img/structure/B2953566.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2953568.png)